1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the benzofuran and piperidine moieties in this compound adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor effects . This suggests that the compound may interact with its targets to inhibit their function, leading to these observed effects.
Biochemical Pathways
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Pharmacokinetics
The molecular weight of the compound is 22622 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
The synthesis of 1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Spiro Linkage Formation: The spiro linkage is formed through a cyclization reaction, often involving a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.
Introduction of the Difluorobenzoyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance reaction efficiency and safety.
Chemical Reactions Analysis
1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide.
Scientific Research Applications
1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the difluorobenzoyl group is known to enhance the biological activity of many compounds.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one can be compared with other spiro compounds, such as:
Spiro[1-benzofuran-2,4’-piperidine]-3-one: This compound shares a similar spiro linkage but lacks the difluorobenzoyl group, resulting in different chemical reactivity and biological activity.
Spiro[chromeno[2,3-c]pyrazole-4,1’-benzofuran]-3’-one: This compound has a different heterocyclic system, leading to distinct properties and applications.
Spiropyrans: These photochromic compounds can switch between different isomeric forms upon exposure to light, making them useful in smart materials and sensors.
The uniqueness of 1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one lies in its specific combination of structural features, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
1'-(3,4-difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3/c20-15-7-6-12(10-16(15)21)17(23)22-9-3-8-19(11-22)14-5-2-1-4-13(14)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGDJGJBLVEDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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